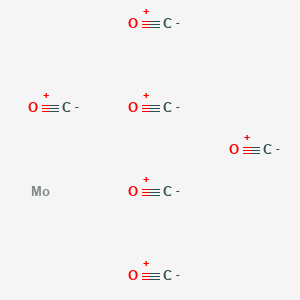

Molybdenumhexacarbonyl

Vue d'ensemble

Description

Molybdenum hexacarbonyl (Mo(CO)₆) is a homoleptic transition metal carbonyl complex where molybdenum(0) is coordinated by six carbon monoxide ligands. It is a white crystalline solid with a molecular weight of 264 g/mol and a density of 1.96 g/mL at 25°C . Key properties include a melting point of 150°C (with decomposition) and a boiling point of 156°C . Mo(CO)₆ is widely used in organic synthesis as a precursor for molybdenum-based catalysts and nanomaterials .

Its hazards include acute toxicity (oral, dermal, and inhalation) and the release of carbon monoxide (CO) upon decomposition, which binds to hemoglobin, posing significant health risks . Safety data sheets (SDS) highlight incompatibility with strong oxidizing agents and halogens, which can trigger hazardous reactions .

Méthodes De Préparation

Reductive Carbonylation of Molybdenum Halides

The most established method for synthesizing Mo(CO)₆ involves the reductive carbonylation of molybdenum pentachloride (MoCl₅) under high-pressure carbon monoxide (CO) conditions. This approach, rooted in mid-20th-century organometallic chemistry, relies on the reduction of Mo(V) to Mo(0) in the presence of CO ligands.

Traditional Protocol Using Metallic Reductants

In this method, MoCl₅ is reduced by metals such as magnesium (Mg), zinc (Zn), or aluminum (Al) in ethereal solvents like diethyl ether or tetrahydrofuran (THF). The reaction proceeds under CO pressures of 1,500–2,000 psig at temperatures up to 150°C . For example, a mixture of MoCl₅, Mg powder, and THF, when pressurized with CO at 1,500 psig and heated to 150°C for 14 hours, yields Mo(CO)₆ with efficiencies up to 89% . The use of coordinating solvents like THF prevents the precipitation of molybdenum metal by stabilizing intermediate species .

Role of Oxygen Scavengers

To mitigate oxidation side reactions, oxygen scavengers such as aluminum trichloride (AlCl₃) or sodium borohydride (NaBH₄) are introduced. These additives enhance yield by sequestering trace oxygen and water, which could otherwise deactivate the reductant or oxidize Mo intermediates . For instance, combining Mg with AlCl₃ in THF under 1,500 psig CO boosts yields from 75% to 89% .

Key Reaction Parameters

| Starting Material | Reductant | Solvent | Pressure (psig) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| MoCl₅ | Mg | THF | 1,500 | 150 | 89 |

| MoCl₅ | Zn | Diethyl ether | 2,000 | 120 | 72 |

| MoCl₅ | Al | Dioxane | 1,800 | 140 | 68 |

Diammonium Oxopentachloromolybdate (V) Route

A significant advancement in Mo(CO)₆ synthesis emerged with the use of diammonium oxopentachloromolybdate (V), (NH₄)₂[MoOCl₅], as a precursor. This compound, a stable green powder, simplifies handling compared to hygroscopic MoCl₅ and enables milder reaction conditions .

Electrochemical Precursor Preparation

(NH₄)₂[MoOCl₅] is synthesized via electrochemical reduction of ammonium molybdates in hydrochloric acid. This step, costing approximately $2.50 per pound of molybdenum, provides a cost-effective and scalable feedstock .

Carbonylation under Moderate Conditions

Reacting (NH₄)₂[MoOCl₅] with CO at 1,000–1,500 psig and 100–150°C in THF, alongside Mg or Zn reductants, produces Mo(CO)₆ in 85–90% yield . The coordinating nature of THF stabilizes reactive intermediates, while the sealed autoclave system ensures anaerobic conditions. A notable innovation involves encapsulating the metal reductant in aluminum foil, which is mechanically released after CO pressurization to prevent premature reactions .

Advantages Over MoCl₅ Route

-

Stability : (NH₄)₂[MoOCl₅] is air-stable in dry conditions, reducing storage and handling risks.

-

Efficiency : Higher yields (89% vs. 72%) at lower pressures (1,500 vs. 2,000 psig) .

-

Byproduct Mitigation : Reduced molybdenum metal formation due to solvent coordination .

Low-Pressure Synthesis with Catalytic Systems

Recent patents describe methods operating at lower pressures (5–15 MPa) and temperatures (25–50°C), leveraging catalytic additives to accelerate carbonylation.

Nonpolar Solvent Systems

A Chinese patent (CN102070180A) details the use of nonpolar solvents like hexane with molybdenum pentachloride, a reductant (e.g., LiAlH₄), and catalysts under 5–15 MPa CO . At 50°C and 360 rpm stirring, reaction times are reduced to 1–2 hours, though yields remain unspecified . This approach avoids high-energy inputs but requires post-reaction sublimation to isolate crystalline Mo(CO)₆.

Catalyst-Enhanced Pathways

Introducing transition metal catalysts (e.g., Pd or Ni complexes) allows CO insertion at ambient temperatures. While academic studies report such methods, industrial adoption remains limited due to catalyst costs and sensitivity .

Comparative Analysis of Industrial Methods

| Method | Pressure (psig) | Temperature (°C) | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| MoCl₅ + Mg/THF | 1,500–2,000 | 120–150 | 72–89 | High | Moderate |

| (NH₄)₂[MoOCl₅] + Mg/THF | 1,000–1,500 | 100–150 | 85–90 | High | High |

| Low-Pressure Catalytic | 725–2,175 | 25–50 | N/A | Moderate | Low |

Analyse Des Réactions Chimiques

Ligand Substitution Reactions

Mo(CO)₆ undergoes facile ligand substitution due to the lability of its CO ligands. Key examples include:

Reactions with Nitrogen Donors

-

2,2′-Bipyridine (bipy) : Forms cis-Mo(CO)₄(bipy) under thermal conditions .

-

Piperidine : Thermal reaction yields Mo(CO)₄(piperidine)₂, a labile intermediate for further ligand exchange (e.g., with PPh₃ to form cis- or trans-Mo(CO)₄(PPh₃)₂) .

-

Schiff’s Bases : Reactions with tetradentate Schiff’s bases produce diamagnetic complexes such as dicarbonyl-NN′-ethylenebis(salicylylaminato)molybdenum(II) .

Reactions with Phosphine Oxides

-

Tributylphosphine oxide (TBPO) promotes CO ligand displacement at mild temperatures (40–100°C), enabling catalytic applications in the Pauson–Khand reaction .

Table 1: Representative Ligand Substitution Reactions

Pauson–Khand Reaction (PKR)

-

Mo(CO)₆/DMSO system converts enynes to bicyclic enones at 100°C (79% yield) .

-

Additives like TBPO reduce reaction times and enable lower temperatures (80°C) .

Reductive Hydroamination

Desulfurization

Table 2: Key Organic Transformations

Thermal Stability

Photolysis

Table 3: Decomposition Pathways

Catalytic and Redox Activity

Applications De Recherche Scientifique

Molybdenumhexacarbonyl is widely used in scientific research due to its versatility:

Chemistry: It is a popular reagent in academic research for the synthesis of organometallic compounds.

Catalysis: The compound is used as a catalyst in various chemical reactions, including the epoxidation of olefins.

Material Science: It serves as a precursor for the manufacture of organomolybdenum dyes and for molybdenum plating by thermal decomposition.

Biology and Medicine: While its direct applications in biology and medicine are limited, its derivatives and related compounds have been studied for their potential antimicrobial activity.

Mécanisme D'action

The mechanism by which molybdenumhexacarbonyl exerts its effects primarily involves the displacement of its carbon monoxide ligands. This displacement allows the central molybdenum atom to interact with other molecules, facilitating various chemical reactions . The molecular targets and pathways involved depend on the specific ligands and reaction conditions used.

Comparaison Avec Des Composés Similaires

Molybdenum hexacarbonyl belongs to the group of group 6 transition metal carbonyls, which include chromium hexacarbonyl (Cr(CO)₆), tungsten hexacarbonyl (W(CO)₆), and seaborgium hexacarbonyl (Sg(CO)₆). Below is a detailed comparison:

Structural and Physical Properties

Notes:

- Cr(CO)₆ and W(CO)₆ share the same octahedral geometry but differ in thermal stability. Tungsten derivatives generally exhibit higher thermal stability due to stronger metal-ligand bonds .

Stability and Reactivity

- Thermal Decomposition : Mo(CO)₆ decomposes at 150°C, releasing CO . W(CO)₆ requires higher temperatures for decomposition, reflecting greater bond strength in tungsten carbonyls .

- Substitution Reactions : Mo(CO)₆ undergoes substitution reactions with ligands like phosphines and amines, forming Mo(CO)₃L₃ complexes, a property exploited in catalysis . Chromium analogues show similar reactivity but are less commonly used in industrial applications.

- Oxidative Sensitivity: All group 6 carbonyls react violently with strong oxidizers (e.g., halogens), but Mo(CO)₆ is noted for its incompatibility with oxidizing agents .

Toxicity and Regulatory Classifications

Notes:

- Regulatory classifications vary regionally.

- All release CO upon decomposition, but Mo(CO)₆ is uniquely flagged for environmental persistence risks .

Activité Biologique

Molybdenum hexacarbonyl (Mo(CO)₆) is a significant organometallic compound that exhibits various biological activities. This article explores its biological implications, mechanisms of action, and relevant research findings.

Overview of Molybdenum in Biology

Molybdenum is an essential trace element in biological systems, primarily due to its role as a cofactor in various metalloenzymes. These enzymes are crucial for biochemical processes such as purine metabolism and the detoxification of sulfite. Molybdenum's biological activity is largely mediated through its incorporation into these enzymes, particularly xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid. At low concentrations, molybdenum enhances enzyme activity, while at higher concentrations, it can act as an inhibitor .

Enzymatic Role

Molybdenum-containing enzymes include:

- Xanthine oxidase : Involved in purine metabolism.

- Aldehyde oxidase : Participates in the oxidation of aldehydes.

- Sulfite oxidase : Converts sulfite to sulfate, playing a role in sulfur metabolism.

These enzymes require molybdenum in its active form, which is often complexed with pterin compounds to form the molybdenum cofactor. This cofactor is integral for the enzymatic function and stability of these proteins .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of molybdenum compounds. Molybdenum hexacarbonyl has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. This activity is attributed to the generation of reactive oxygen species (ROS) that disrupt cellular redox balance and promote DNA damage .

Table 1: Biological Activities of Molybdenum Compounds

Case Study: Anticancer Mechanisms

A study published in PMC examined the effects of molybdenum compounds on cancer cell lines. The results indicated that Mo(CO)₆ could effectively reduce cell viability in various cancer types through mechanisms involving oxidative stress and DNA damage. The study concluded that further exploration into organomolybdenum complexes could yield promising therapeutic agents against cancer .

Safety and Toxicology

While molybdenum is essential in trace amounts, excessive exposure can lead to toxic effects. Symptoms of molybdenosis include joint pain and impaired copper metabolism. Thus, understanding the balance between beneficial and harmful effects is crucial when considering molybdenum hexacarbonyl for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing molybdenum hexacarbonyl in laboratory settings, and how do reaction conditions influence yield?

- Molybdenum hexacarbonyl is typically synthesized via the reaction of molybdenum powder with carbon monoxide under high pressure (50–300 atm) and elevated temperatures (150–250°C). Key variables include CO purity, reaction time, and catalyst presence. Yield optimization requires inert atmosphere control (e.g., argon glovebox) and purification via sublimation at 40–50°C under vacuum . Safety protocols mandate using explosion-resistant equipment due to CO hazards .

Q. How should researchers mitigate acute inhalation toxicity risks during handling of molybdenum hexacarbonyl?

- Use engineering controls (e.g., fume hoods with ≥100 ft/min face velocity) and personal protective equipment (PPE), including NIOSH-certified respirators with ABEK filters and full-face shields. Gloves must comply with EN 374 standards (e.g., nitrile for splash protection). Post-handling decontamination procedures include immediate skin washing and air monitoring for residual Mo(CO)₆ .

Q. What spectroscopic methods are most effective for characterizing molybdenum hexacarbonyl’s purity and structural integrity?

- Fourier-transform infrared (FTIR) spectroscopy is standard for confirming CO ligand presence (ν(CO) stretches at ~2000–2100 cm⁻¹). X-ray crystallography resolves octahedral geometry, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies trace metal impurities. Differential scanning calorimetry (DSC) assesses thermal stability, with decomposition onset at ~150°C .

Advanced Research Questions

Q. How can contradictions in reported thermal decomposition pathways of molybdenum hexacarbonyl be resolved?

- Discrepancies in decomposition products (e.g., Mo vs. MoO₃) arise from atmospheric oxygen levels and heating rates. Controlled experiments under inert (argon) vs. oxidative (air) conditions, coupled with thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS), clarify mechanistic pathways. Replicate studies should standardize heating rates (e.g., 5°C/min) and gas flow rates .

Q. What methodological frameworks are optimal for studying molybdenum hexacarbonyl’s role in catalytic C–H bond activation?

- Use a combination of kinetic isotope effect (KIE) studies, density functional theory (DFT) simulations, and in situ X-ray absorption spectroscopy (XAS) to probe Mo-centered intermediates. Compare turnover frequencies (TOF) under varying ligand environments (e.g., phosphine additives) to assess electronic effects. Validate reproducibility via triplicate trials with statistically significant sample sizes (n ≥ 3) .

Q. How do crystallographic defects in molybdenum hexacarbonyl influence its reactivity in photochemical applications?

- Synchrotron-based X-ray diffraction (XRD) and electron paramagnetic resonance (EPR) spectroscopy identify defect sites (e.g., vacancies, dislocations). Controlled defect introduction via ball milling or doping (e.g., Re substitutes) correlates with photoluminescence quenching rates. Compare defect-rich vs. single-crystal samples in UV-vis photoreduction assays .

Q. Data Contradiction and Reproducibility

Q. What strategies address variability in reported solubility parameters for molybdenum hexacarbonyl across nonpolar solvents?

- Discrepancies arise from solvent purity (e.g., residual water in hexane) and temperature gradients. Standardize solubility measurements using Karl Fischer titration for solvent dryness and isothermal (25°C) shaking baths. Publish full solvent lot numbers and purity grades to enable cross-lab validation .

Q. How can researchers reconcile conflicting toxicity profiles of molybdenum hexacarbonyl in inhalation studies?

- Variations in acute toxicity (e.g., LC₅₀ ranges) stem from particle size distribution and exposure duration. Conduct particle size analysis (via dynamic light scattering) and align protocols with OECD Test Guideline 403. Use in vitro alveolar macrophage assays to corroborate in vivo findings .

Q. Methodological Best Practices

Q. What ethical and documentation standards apply to handling molybdenum hexacarbonyl in collaborative studies?

- Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles: archive raw spectra, crystallographic files (CIF), and synthetic protocols in repositories like Zenodo. Disclose PPE protocols and waste disposal methods (e.g., neutralization with ethanol/water mixtures) to meet institutional safety reviews .

Q. How should researchers design controls for Mo(CO)₆ decomposition studies under ambient vs. inert conditions?

Propriétés

IUPAC Name |

carbon monoxide;molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CO.Mo/c6*1-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKBZNSIJQWHJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6MoO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] | |

| Record name | Molybdenum hexacarbonyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

9.75 [mmHg] | |

| Record name | Molybdenum hexacarbonyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13939-06-5 | |

| Record name | Molybdenum hexacarbonyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13939-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexacarbonylmolybdenum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.